崖椒素 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD1305 is an experimental drug candidate that is under investigation for the management and reversal of cardiac arrhythmias, specifically atrial fibrillation and flutter. It is a combined-ion channel blocker that inhibits rapidly the activating delayed-rectifier potassium current (IKr), L-type calcium current, and inward sodium current (INa) .

科学研究应用

AZD1305 has several scientific research applications, including:

Chemistry: It is used as a model compound to study ion channel blocking mechanisms and to develop new antiarrhythmic agents.

Biology: It is used in studies to understand the effects of ion channel blockers on cellular processes.

Medicine: It is being investigated for its potential to treat cardiac arrhythmias, specifically atrial fibrillation and flutter.

Industry: It may have applications in the development of new pharmaceuticals and in the study of drug interactions with ion channels

作用机制

AZD1305 exerts its effects by blocking the human ether-a-go-go-related gene (hERG) potassium channel, which contributes to the formation of potassium ion channel proteins responsible for the conduction of the rapid delayed rectifying potassium current. Blocking this current prolongs action potential duration, increases the refractory period, and delays repolarization of cardiac myocytes in the ventricles and atria. Additionally, AZD1305 acts on voltage-gated sodium channels (Nav1.5) by attenuating the peak and late sodium current, which decreases the slope of depolarization and delays repolarization .

生化分析

Biochemical Properties

Praeruptorin B has been identified as a novel inhibitor of Sterol regulatory element-binding proteins (SREBPs), a family of nuclear transcription factors associated with lipid de novo synthesis . It interacts with the PI3K/Akt/mTOR pathway, inhibiting the protein expression of SREBP .

Cellular Effects

In HepG2 cells, Praeruptorin B has been shown to suppress the expression of SREBPs and their target genes . In high fat diet-fed obese mice, it ameliorated lipid deposition, hyperlipidemia, and insulin resistance, and down-regulated SREBPs and related genes in the liver .

Molecular Mechanism

Praeruptorin B exerts its effects at the molecular level by regulating the PI3K/Akt/mTOR pathway, thereby inhibiting the protein expression of SREBP . This regulation leads to the suppression of SREBPs and their target genes, contributing to its lipid-lowering effects .

Temporal Effects in Laboratory Settings

The effects of Praeruptorin B have been studied over time in laboratory settings. In HepG2 cells, the lipid-lowering effects of Praeruptorin B were verified, showing a marked suppression of SREBPs and their target genes .

Dosage Effects in Animal Models

In animal models, specifically high fat diet-fed obese mice, Praeruptorin B has shown significant amelioration of lipid deposition, hyperlipidemia, and insulin resistance . The effects varied with different dosages, with significant effects observed at specific thresholds .

Metabolic Pathways

Praeruptorin B is involved in the regulation of the SREBP signaling pathway, which is associated with lipid de novo synthesis . It interacts with this pathway by regulating the PI3K/Akt/mTOR pathway .

准备方法

The synthetic route for AZD1305 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods would likely involve scaling up these reactions in large reactors, with careful monitoring of reaction parameters to ensure consistency and purity .

化学反应分析

AZD1305 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

相似化合物的比较

AZD1305 is similar to other ion channel blockers such as AZD7009. it has unique properties that make it distinct:

Dronedarone: Another antiarrhythmic agent that blocks multiple ion channels but has a different safety profile and mechanism of action.

Amiodarone: A widely used antiarrhythmic agent with a broad spectrum of ion channel blocking activity but associated with significant side effects.

AZD1305’s unique combination of ion channel blocking properties and its specific effects on atrial and ventricular myocytes make it a promising candidate for further research and development .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for [8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate involves the condensation of 2-methylbut-2-enoyl chloride with 8-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde, followed by the addition of dimethyl acetal to the resulting aldehyde. The resulting intermediate is then subjected to a Michael addition reaction with 2-methyl-3-butyn-2-ol, followed by a Wittig reaction with (Z)-2-methylbut-2-enyltriphenylphosphonium bromide to give the final product.", "Starting Materials": ["2-methylbut-2-enoyl chloride", "8-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde", "dimethyl acetal", "2-methyl-3-butyn-2-ol", "(Z)-2-methylbut-2-enyltriphenylphosphonium bromide"], "Reaction": ["Step 1: Condensation of 2-methylbut-2-enoyl chloride with 8-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde in the presence of a base such as triethylamine or pyridine to give the corresponding aldol product.", "Step 2: Addition of dimethyl acetal to the resulting aldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid to give the corresponding acetal derivative.", "Step 3: Michael addition reaction of the resulting intermediate with 2-methyl-3-butyn-2-ol in the presence of a base such as sodium hydride or potassium tert-butoxide to give the corresponding enone product.", "Step 4: Wittig reaction of the enone product with (Z)-2-methylbut-2-enyltriphenylphosphonium bromide in the presence of a base such as potassium tert-butoxide to give the final product." ] } | |

CAS 编号 |

73069-28-0 |

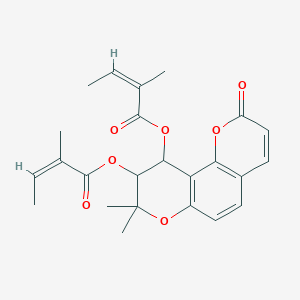

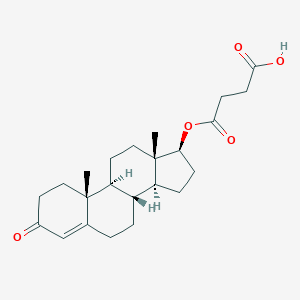

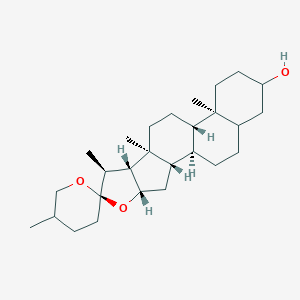

分子式 |

C24H26O7 |

分子量 |

426.5 g/mol |

IUPAC 名称 |

[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8- |

InChI 键 |

PNTWXEIQXBRCPS-PVRNWPCDSA-N |

手性 SMILES |

C/C=C(/C)\C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C |

规范 SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C |

同义词 |

(2Z,2’Z)-2-Methyl-2-Butenoic Acid (9S,10S)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester; 2-Methyl-2-butenoic Acid [9S-[9α(Z),10α(Z)]]-9,10-Dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)

![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B31032.png)

![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)